3,4-Diaminophénol

Vue d'ensemble

Description

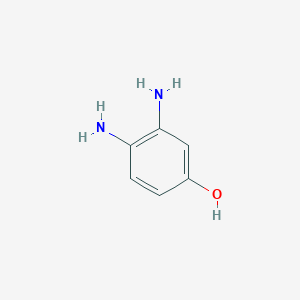

3,4-Diaminophenol is an organic compound with the molecular formula C6H8N2O . It is a derivative of phenol, characterized by the presence of two amino groups at the 3rd and 4th positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Applications De Recherche Scientifique

3,4-Diaminophenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.

Industry: It is used in the production of polymers and resins

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Diaminophenol can be synthesized through several methods. One common approach involves the reduction of 4-amino-3-nitrophenol using palladium on carbon as a catalyst in methanol under hydrogenation conditions. Another method includes acylation, nitration, hydrolysis, and reduction steps starting from aminophenol .

Industrial Production Methods: The industrial production of 3,4-Diaminophenol typically involves the nitration of phenol, followed by reduction and purification processes. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Diaminophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions typically yield the corresponding amines.

Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium on carbon and hydrogen gas are frequently used.

Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Mécanisme D'action

The mechanism of action of 3,4-Diaminophenol involves its interaction with various molecular targets. It can act as a reducing agent, participating in redox reactions that influence cellular processes. The compound’s amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

3,4-Diaminopyridine: Used in the treatment of rare muscle diseases.

4,5-Diaminophenol: Another derivative with similar chemical properties.

Uniqueness: 3,4-Diaminophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

3,4-Diaminophenol (DAP) is an organic compound with significant biological activities, particularly in the context of mutagenicity, enzyme inhibition, and potential therapeutic applications. This article explores its biological properties, synthesis, and relevant case studies.

- Chemical Formula : C₆H₈N₂O

- Molecular Weight : Approximately 197.07 g/mol

- Appearance : Crystalline solid, soluble in water

- Melting Point : Around 205 °C

Mutagenicity

Research indicates that 3,4-diaminophenol dihydrochloride exhibits mutagenic properties. It has been shown to induce mutations in Salmonella typhimurium under specific conditions, particularly when metabolic activation agents are present. This suggests that the compound's biological activity may vary based on environmental factors and exposure conditions .

Toxicity

Prolonged exposure to DAP has raised concerns regarding its toxicity, particularly affecting the kidneys and blood-forming systems. Studies have highlighted the need for careful handling and further investigation into its safety profile due to these potential health risks.

Enzyme Inhibition

3,4-Diaminophenol has been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit various enzymes involved in metabolic pathways, although specific mechanisms remain to be fully elucidated .

Study on Mutagenicity

In a study assessing the mutagenic effects of DAP, researchers found that the compound could significantly increase mutation rates in bacterial strains when activated by liver enzymes. This study underscores the importance of metabolic activation in evaluating the genotoxic potential of chemical compounds.

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition properties of DAP. The compound was tested against inducible nitric oxide synthase (iNOS) and showed promising results comparable to established inhibitors like methotrexate. The findings suggest that DAP could serve as a lead compound for developing new therapeutic agents targeting inflammatory pathways .

Synthesis of 3,4-Diaminophenol

The synthesis of 3,4-diaminophenol typically involves several steps:

- Acylation : Starting with aminophenol and acetic anhydride.

- Nitration : The acylated product is nitrated to form a nitro derivative.

- Hydrolysis : The nitro compound undergoes hydrolysis.

- Reduction : Finally, reduction converts the nitro group to an amino group.

These methods ensure high yield and purity suitable for various applications in research and industry.

Applications

3,4-Diaminophenol is utilized in multiple fields:

- Dye Industry : Acts as a colorant and developer in hair dyes.

- Pharmaceuticals : Potential applications in drug development due to its enzyme inhibition properties.

- Research : Used as a building block for synthesizing complex organic molecules.

Propriétés

IUPAC Name |

3,4-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOZYARDXPHRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378272 | |

| Record name | 3,4-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-72-5 | |

| Record name | 3,4-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-diaminophenol react with 2,4-pentanedione, and what is unique about the product in the context of mesomeric betaines?

A1: 3,4-Diaminophenol reacts with 2,4-pentanedione to form a benzo[b][1,4]diazepinium salt [, ]. Unlike similar hydroxy-substituted benzo[b][1,4]diazepinium salts, which convert to diimines upon deprotonation, the salt formed from 3,4-diaminophenol yields a thiolate mesomeric betaine (MB) upon increasing pH []. This thiolate MB is unusual because it possesses 4n pi-electrons and doesn't fit into the typical classification system for heterocyclic MBs []. Further deprotonation of this MB leads to an unstable anionic thiolate that quickly oxidizes to a disulfide [].

Q2: Can you describe the stability and reactivity of the thiolate mesomeric betaine derived from 3,4-diaminophenol?

A2: The thiolate mesomeric betaine (MB) derived from the reaction of 3,4-diaminophenol with 2,4-pentanedione exhibits limited stability []. While it forms upon raising the pH of the solution containing the initial benzo[b][1,4]diazepinium salt, further deprotonation leads to an unstable anionic thiolate []. This anionic thiolate readily undergoes oxidation, forming a disulfide, highlighting its high reactivity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.